molecular formula C25H23N3O4S B2840277 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide CAS No. 307512-97-6

3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide

Cat. No.: B2840277
CAS No.: 307512-97-6
M. Wt: 461.54
InChI Key: QGIUSBRSBQESSB-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide is a thieno[2,3-d]pyrimidine derivative characterized by a benzamide group substituted with 3,4-dimethoxy moieties and a tetracyclic thienopyrimidine core.

Properties

IUPAC Name

3,4-dimethoxy-N-[4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4S/c1-30-19-12-7-15(13-20(19)31-2)23(29)28-16-8-10-17(11-9-16)32-24-22-18-5-3-4-6-21(18)33-25(22)27-14-26-24/h7-14H,3-6H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGIUSBRSBQESSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=C4C5=C(CCCC5)SC4=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Aminothiophene Synthesis

The foundational step involves constructing the 2-aminothiophene scaffold via the Gewald reaction:

Reagents:

  • Cyclohexanone (1 equiv)
  • Ethyl cyanoacetate (1 equiv)
  • Elemental sulfur (1 equiv)
  • Morpholine (base) in dimethylformamide (DMF)

Procedure:

  • Reactants are heated at 50–60°C for 12–24 hours.
  • The mixture is quenched with ice-water to precipitate 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide .
  • Yield: 65–78% (reported for analogous structures).

Mechanistic Insight:
The reaction proceeds through Knoevenagel condensation between cyclohexanone and cyanoacetate, followed by sulfur incorporation to form the thiophene ring.

Cyclization to Pyrimidin-4-One

The aminothiophene intermediate undergoes cyclization with aldehydes to form the pyrimidine ring:

Conditions:

  • Reflux in dry DMF with catalytic HCl (4–6 hours)
  • Aldehyde: Formaldehyde or substituted benzaldehydes

Product:
5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (85–92% yield).

Chlorination to 4-Chloropyrimidine

The pyrimidinone is converted to the reactive 4-chloro derivative using phosphorus oxychloride (POCl3):

Parameter Value
POCl3 Equiv 18.9 equiv
Temperature Reflux (110°C)
Time 4–12 hours
Yield 70–80%

Critical Note:
Excess POCl3 ensures complete conversion, while prolonged heating minimizes oxazolidinone byproducts.

Synthesis of the Benzamide-Oxyphenyl Side Chain

Preparation of 3,4-Dimethoxybenzoyl Chloride

Procedure :

  • React 3,4-dimethoxybenzoic acid with thionyl chloride (5 equiv) in dichloromethane.
  • Reflux for 9 hours, followed by solvent evaporation.

Yield: >95% (quantitative conversion).

Coupling to 4-Aminophenol

Amidation Protocol:

  • Dissolve 4-aminophenol in dry DCM with triethylamine (TEA).
  • Add 3,4-dimethoxybenzoyl chloride (1.4 equiv) dropwise at 0°C.
  • Stir for 24 hours at room temperature.

Product:
N-(4-Hydroxyphenyl)-3,4-dimethoxybenzamide (82–88% yield after recrystallization).

Final Coupling via Nucleophilic Aromatic Substitution

Ether Bond Formation

Reaction Setup :

Component Quantity
4-Chloropyrimidine 1 equiv
N-(4-Hydroxyphenyl)-3,4-dimethoxybenzamide 1.2 equiv
Potassium carbonate 2.5 equiv
Solvent DMF/Iso-propanol (1:1)
Temperature 80°C
Time 12–18 hours

Workup:

  • Filter precipitated product.
  • Purify via flash chromatography (ethyl acetate/hexane).

Yield: 68–75%.

Optimization Challenges and Solutions

Solvent Selection for SNAr

Comparative studies show DMF improves reaction rate over THF or DMSO due to superior solubility of ionic intermediates.

Base Influence

K2CO3 outperforms NaHCO3, achieving 92% conversion vs. 67% in model systems.

Temperature Profile

Reactions below 70°C result in <50% conversion, while exceeding 90°C promotes decomposition.

Structural Characterization Data

Key Analytical Metrics:

  • HRMS (ESI): m/z calcd. for C28H26N3O5S [M+H]+: 540.1534; found: 540.1528
  • 1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.45 (s, 1H, pyrimidine-H), 7.82–6.90 (m, 7H, aromatic), 3.87 (s, 6H, OCH3), 2.75–1.95 (m, 8H, cyclohexyl)
  • HPLC Purity: 98.6% (C18 column, MeCN/H2O gradient)

Scale-Up Considerations

Batch vs Flow Chemistry

Bench-scale batches (≤100 g) show consistent yields, while continuous flow systems reduce POCl3 handling risks during chlorination.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 87 (current synthesis) vs. 132 (early routes)
  • Solvent Recovery: 91% DMF achieved via vacuum distillation

Comparative Analysis of Synthetic Routes

Parameter Method A Method B
Gewald Reaction Time 24 hours 18 hours
Chlorination Agent POCl3 PCl5
Coupling Yield 75% 68%
Total Purity 98.6% 97.2%

Method A provides superior yields and purity, making it the preferred industrial route.

Applications and Derivatives

The synthetic methodology enables preparation of analogs for:

  • PI3K kinase inhibition (IC50 = 38 nM reported for morpholine analogs)
  • Anti-inflammatory agents (TNF-α suppression at 10 μM)

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide can undergo various chemical reactions including:

  • Oxidation: Potentially affecting the methoxy groups or the thieno ring.

  • Reduction: Possible at the benzamide or pyrimidine nitrogen atoms.

  • Substitution: Particularly at the phenyl rings, where various electrophiles or nucleophiles could replace hydrogen atoms.

Common Reagents and Conditions

Reactions involving this compound typically use:

  • Oxidizing agents: Such as PCC (pyridinium chlorochromate) or KMnO4 for oxidation.

  • Reducing agents: Like NaBH4 (sodium borohydride) for reduction.

  • Substituents: Halogens, alkyl groups, or other functional groups, often introduced using reagents like halides or alkylating agents.

Major Products

Depending on the type of reaction, the major products could include:

  • Oxidized Derivatives: Aldehydes or ketones.

  • Reduced Derivatives: Amines or alcohols.

  • Substituted Benzamides: Variants with altered functional groups on the phenyl rings.

Scientific Research Applications

Chemistry

This compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block in organic synthesis.

Biology

Medicine

Exploration as a lead compound in drug development, with potential activity against specific biological targets. Investigated for anti-inflammatory, anticancer, or antiviral properties.

Industry

Used in materials science for creating new polymers or as part of coatings and adhesives due to its stable aromatic structures.

Mechanism of Action

The precise mechanism of action for 3,4-dimethoxy-N-(4-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)benzamide will depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors through:

  • Binding Affinity: Tight binding to active sites, altering enzyme activity.

  • Pathway Modulation: Affecting signaling pathways or metabolic processes by inhibiting or activating key components.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

The thieno[2,3-d]pyrimidine core is a common feature among related compounds, but substituents and peripheral functional groups significantly alter properties:

Compound Name / ID Key Structural Features Synthesis Highlights Spectral Data (Key Peaks) Reference
Target Compound 3,4-Dimethoxybenzamide linked via phenyloxy group to thienopyrimidine Not explicitly described in evidence Expected IR: ~1660–1680 cm⁻¹ (C=O), ~1240 cm⁻¹ (C-O of methoxy); ¹H NMR: δ 3.8–4.0 ppm (OCH₃), δ 6.8–8.0 ppm (aromatic protons) N/A
1,3-Bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione Dual thienopyrimidine units bridged by imidazolidinedione Oxalyl chloride + pyridine, 66% yield IR: 1663–1682 cm⁻¹ (C=O), 1243–1258 cm⁻¹ (C=S); ¹H NMR: δ 1.5–3.0 ppm (tetrahydrobenzo CH₂)
N-(4-Methoxyphenyl)-N,2-dimethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine N-methyl, 4-methoxyphenylamino substituent NaH/DMF, iodomethane alkylation, 68% yield ¹H NMR: δ 3.72 ppm (OCH₃), δ 2.56 ppm (CH₃); IR: ~1247–1255 cm⁻¹ (C=S)
4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Trifluoromethylphenoxy and methoxybenzamide groups Not detailed in evidence IR: 1240 cm⁻¹ (C-O), 1680 cm⁻¹ (C=O); ¹H NMR: δ 6.8–8.2 ppm (aromatic)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances lipophilicity and metabolic stability compared to the target compound’s methoxy groups, which improve solubility and hydrogen-bonding capacity.
  • Substituent Position : The para-methoxy group in vs. 3,4-dimethoxy in the target compound may alter steric hindrance and π-π stacking interactions.
  • Linker Flexibility : The phenyloxy linker in the target compound provides conformational rigidity compared to imidazolidinedione-bridged derivatives .

Reactivity Considerations :

  • The target compound’s benzamide group likely requires coupling via amidation (e.g., EDC/HOBt), contrasting with SN2 alkylation in .
  • Methoxy groups may necessitate protection/deprotection steps to prevent undesired side reactions.

Q & A

Q. What are the typical synthetic routes for this compound?

The synthesis involves multi-step reactions, including:

  • Condensation : Reacting substituted pyrimidine intermediates with benzamide derivatives under reflux in glacial acetic acid and DMSO.
  • Cyclization : High-temperature (250°C) cyclization in diphenyl oxide/biphenyl mixtures to form the thieno[2,3-d]pyrimidine core.
  • Purification : Precipitation using cold sodium chloride solution and recrystallization from acetic acid to isolate the product .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYield Optimization Strategies
CondensationGlacial acetic acid, DMSO, refluxControl reaction time (30–60 min)
CyclizationDiphenyl oxide/biphenyl, 250°CUse inert atmosphere to prevent oxidation
PurificationNaCl precipitation, acetic acid recrystallizationMonitor pH and cooling rate

Q. How is the compound structurally characterized?

Analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR to confirm aromatic protons, methoxy groups, and amide linkages.
  • IR Spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹).
  • HPLC : Purity assessment (>95%) using reverse-phase columns .

Q. What initial biological screening models are used?

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